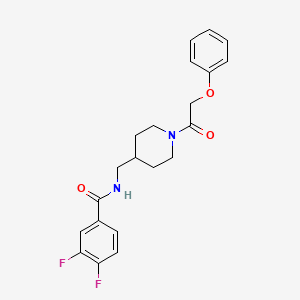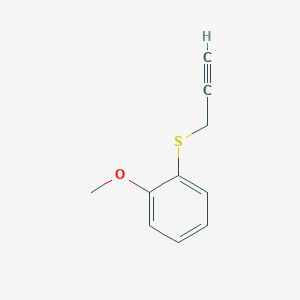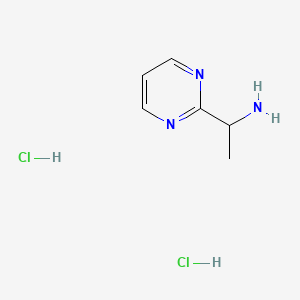![molecular formula C16H15F3N4O B2770901 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2097919-31-6](/img/structure/B2770901.png)
1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrimidinyl group, an azetidinyl group, and a phenyl group . The pyrimidinyl group is a six-membered ring with two nitrogen atoms, the azetidinyl group is a four-membered ring with one nitrogen atom, and the phenyl group is a six-membered ring with alternating double bonds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitutions and condensations .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through spectroscopic characterization . The presence of the pyrimidinyl, azetidinyl, and phenyl groups would likely result in distinct peaks in the NMR and IR spectra .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific substituents attached to the pyrimidinyl, azetidinyl, and phenyl groups . For example, the presence of an amino group could make the compound more nucleophilic .Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimicrobial and Antitubercular Activities
Compounds derived from pyrimidine-azetidinone have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings indicate the potential of pyrimidine and azetidine derivatives in designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing their potential in cancer treatment and inflammation management (Rahmouni et al., 2016).
Applications in Material Science
Electron Transporting Materials
Pyrimidine-containing compounds have been developed as electron transporting materials with high mobility and high triplet energy, demonstrating their utility in organic electronics, specifically in organic light-emitting diodes (OLEDs). These compounds have been shown to possess favorable electronic properties, including high electron affinity and triplet energy levels, contributing to improved device performance (Yin et al., 2016).
Chemical Synthesis
Synthesis of Novel Compounds
Efficient synthesis methods have been developed for novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, showcasing the versatility of pyrimidine derivatives in creating diverse chemical entities. These compounds have potential applications in asymmetric synthesis and as bidentate ligands (Svete et al., 2015).
Derivatives as Antimicrobial Agents
Novel benzimidazole derivatives incorporating azetidin-2-ones have been synthesized and evaluated for their antimicrobial activity, indicating the potential of these structures in developing new antimicrobial agents (Ansari & Lal, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-3-1-2-11(6-12)7-15(24)23-8-13(9-23)22-14-4-5-20-10-21-14/h1-6,10,13H,7-9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSBUZTVMSYFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
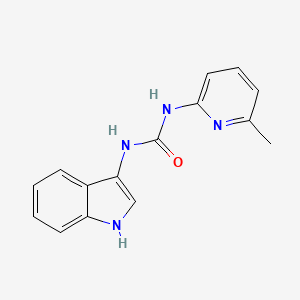
![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)
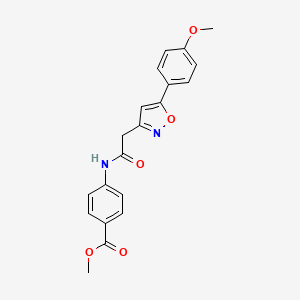
![N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2770822.png)
![Ethyl 2-(oxan-4-yl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2770824.png)
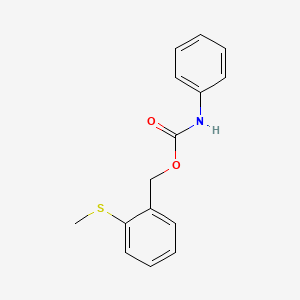
![5-Fluoro-4-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2770827.png)
![2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE](/img/structure/B2770828.png)

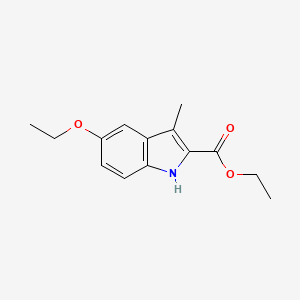
![1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2770834.png)
